molecular formula C15H11Cl B017407 9-Chloromethylphenanthrene CAS No. 951-05-3

9-Chloromethylphenanthrene

Cat. No.: B017407
CAS No.: 951-05-3
M. Wt: 226.7 g/mol
InChI Key: SYNQYTBSQNSROF-UHFFFAOYSA-N
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Description

9-(Chloromethyl)phenanthrene is an organic compound with the molecular formula C15H11Cl. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chloromethyl)phenanthrene typically involves the chloromethylation of phenanthrene. One common method is the reaction of phenanthrene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the phenanthrene to form the desired product .

Industrial Production Methods: Industrial production of 9-(Chloromethyl)phenanthrene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 9-(Chloromethyl)phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(Chloromethyl)phenanthrene involves its interaction with various molecular targets. The chloromethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties .

Molecular Targets and Pathways:

Comparison with Similar Compounds

9-(Chloromethyl)phenanthrene can be compared with other chloromethylated aromatic compounds, such as:

Uniqueness: The unique structure of 9-(Chloromethyl)phenanthrene, with its three fused benzene rings and reactive chloromethyl group, makes it particularly valuable in synthetic chemistry and industrial applications. Its ability to undergo a variety of chemical reactions and form diverse derivatives sets it apart from simpler chloromethylated compounds .

Properties

IUPAC Name

9-(chloromethyl)phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNQYTBSQNSROF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241752
Record name Phenanthrene, 9-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-05-3
Record name 9-(Chloromethyl)phenanthrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC82368
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenanthrene, 9-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-(Chloromethyl)phenanthrene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94J2QST4XA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research focuses on synthesizing nitrogen mustard derivatives of 9-(chloromethyl)phenanthrene and investigating their potential as anticancer agents []. The study explores the possibility of leveraging the reactivity of the chloromethyl group in 9-(chloromethyl)phenanthrene to create novel molecules with anti-cancer properties.

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